molecular formula C6H13NO2 B13988721 Cyclopentanemethanol,3-amino-4-hydroxy-, (1R,3S,4S)-rel- CAS No. 68715-64-0

Cyclopentanemethanol,3-amino-4-hydroxy-, (1R,3S,4S)-rel-

Cat. No.: B13988721
CAS No.: 68715-64-0
M. Wt: 131.17 g/mol
InChI Key: HTRVRQODPWDMNN-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxycyclopentanemethanol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxycyclopentanemethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the oxime, followed by reduction to the corresponding amine. The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of 3-Amino-4-hydroxycyclopentanemethanol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxycyclopentanemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the amino group can produce various amine derivatives.

Scientific Research Applications

3-Amino-4-hydroxycyclopentanemethanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxycyclopentanemethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

3-Amino-4-hydroxycyclopentanemethanol can be compared with other similar compounds, such as:

    3-Amino-4-hydroxybenzoic acid: This compound has a similar functional group arrangement but a different ring structure.

    3-Amino-4-hydroxycyclohexanemethanol: This compound has a similar structure but with a six-membered ring instead of a five-membered ring.

Properties

CAS No.

68715-64-0

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-amino-4-(hydroxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C6H13NO2/c7-5-1-4(3-8)2-6(5)9/h4-6,8-9H,1-3,7H2

InChI Key

HTRVRQODPWDMNN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1N)O)CO

Origin of Product

United States

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